4,4'-Dithiobisphenylbutyric Acid

Übersicht

Beschreibung

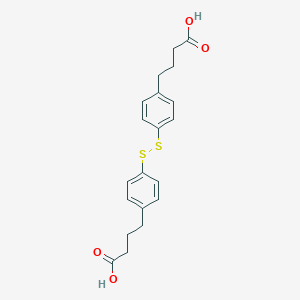

4,4’-Dithiobisphenylbutyric Acid is an organic compound with the molecular formula C20H22O4S2 and a molecular weight of 390.52 g/mol . This compound is characterized by the presence of two phenyl rings connected by a disulfide bond and a butyric acid moiety attached to each phenyl ring. It is primarily used in research and development, particularly in the fields of chemistry and biochemistry .

Vorbereitungsmethoden

The synthesis of 4,4’-Dithiobisphenylbutyric Acid typically involves the reaction of 4-mercaptobenzoic acid with 4,4’-dithiodibenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

4,4’-Dithiobisphenylbutyric Acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

DBPA has been investigated for its potential use in enhancing plant resistance against various phytopathogens. Research indicates that compounds similar to DBPA, such as 4-Phenylbutyric Acid (4-PBA), exhibit properties that improve plant health by:

- Enhancing Resistance : DBPA can improve the resistance of plants to bacterial, viral, and nematode infections. For instance, studies show that it inhibits hypersensitive cell death induced by pathogens, thereby enhancing plant survival and yield .

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against several pathogens affecting crops. This includes bacteria from the Erwinia genus, which are known to cause severe plant diseases like fire blight and soft rot .

Pharmaceutical Applications

DBPA is recognized for its therapeutic potential in treating various medical conditions:

- Chemical Chaperone : Similar to 4-PBA, DBPA may function as a chemical chaperone that assists in protein folding and alleviates endoplasmic reticulum (ER) stress. This mechanism is crucial for preventing misfolded protein accumulation, which is linked to several diseases .

- Treatment of Urea Cycle Disorders : DBPA’s analogs are already used clinically for treating urea cycle disorders. Its ability to enhance protein folding may also extend its application to other metabolic disorders .

- Potential in Neurodegenerative Diseases : Emerging research suggests that DBPA could be beneficial in managing neurodegenerative diseases by reducing ER stress and promoting neuronal health .

Biochemical Research

In biochemical studies, DBPA is utilized for its ability to modulate cellular responses:

- Histone Deacetylase Inhibition : DBPA acts as a histone deacetylase (HDAC) inhibitor. This property allows it to influence gene expression and cellular processes related to inflammation and metabolism .

- Lipid Regulation : Research indicates that DBPA may help regulate lipid metabolism by downregulating lipogenesis and ameliorating lipotoxicity, which are significant factors in conditions like obesity and cardiovascular diseases .

Table 1: Summary of Research Findings on 4,4'-Dithiobisphenylbutyric Acid

Wirkmechanismus

The mechanism of action of 4,4’-Dithiobisphenylbutyric Acid involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. These reactions are crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,4’-Dithiobisphenylbutyric Acid include:

4,4’-Dithiodibenzoic Acid: Similar structure but lacks the butyric acid moiety.

4-Mercaptobenzoic Acid: Contains a thiol group instead of a disulfide bond.

4-Phenylbutyric Acid: Lacks the disulfide bond and has different biological activities

Biologische Aktivität

4,4'-Dithiobisphenylbutyric Acid (DTBPA) is a compound of significant interest in biological research due to its potential therapeutic applications and unique mechanisms of action. This article explores the biological activity of DTBPA, focusing on its effects on cellular processes, potential therapeutic benefits, and underlying mechanisms.

Chemical Structure and Properties

DTBPA is a derivative of phenylbutyric acid, characterized by the presence of a dithiobisphenyl group. Its chemical structure can be represented as follows:

This structure enables DTBPA to interact with various biological molecules, influencing multiple pathways within cells.

Endoplasmic Reticulum Stress Modulation

One of the primary mechanisms through which DTBPA exerts its biological effects is by modulating endoplasmic reticulum (ER) stress. Similar to 4-Phenylbutyric Acid (4-PBA), DTBPA acts as a chemical chaperone, assisting in the proper folding of proteins and preventing aggregation within the ER. This action helps alleviate conditions associated with ER stress, such as neurodegenerative diseases and metabolic disorders .

Antioxidant Activity

DTBPA has been shown to exhibit antioxidant properties, reducing oxidative stress within cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and cardiovascular diseases. By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, DTBPA may contribute to cellular protection against damage .

Cellular Proliferation and Apoptosis

Research indicates that DTBPA can influence cell proliferation and apoptosis. In various cancer cell lines, DTBPA has demonstrated the ability to inhibit cell growth and induce apoptosis through pathways involving caspases and mitochondrial dysfunction. This suggests its potential as an anticancer agent .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of DTBPA in models of neurodegeneration. By mitigating ER stress and enhancing protein folding, DTBPA may protect neurons from degeneration associated with conditions like Alzheimer's disease .

In Vitro Studies

A series of in vitro studies have been conducted to assess the effects of DTBPA on different cell types:

- Cancer Cell Lines : In studies involving breast cancer cells (MCF-7), treatment with DTBPA resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.

- Neuronal Cells : In SH-SY5Y neuronal cells exposed to toxic agents, DTBPA treatment reduced cell death by approximately 30%, indicating its protective role against neurotoxic insults.

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of DTBPA:

- Mouse Models of Alzheimer's Disease : Administration of DTBPA led to improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

- Diabetes Models : In diabetic rats, DTBPA treatment improved insulin sensitivity and reduced markers of inflammation.

Data Summary

Eigenschaften

IUPAC Name |

4-[4-[[4-(3-carboxypropyl)phenyl]disulfanyl]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4S2/c21-19(22)5-1-3-15-7-11-17(12-8-15)25-26-18-13-9-16(10-14-18)4-2-6-20(23)24/h7-14H,1-6H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKRJINEBZYLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)SSC2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402385 | |

| Record name | AC1N9LZ8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72007-92-2 | |

| Record name | AC1N9LZ8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.